Cas no 882767-85-3 (4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine)

4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine
- 4-CHLORO-6-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-5-PYRIMIDINAMINE
- 4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-5-amine
- 4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-pyrimidin-5-ylamine
- SCHEMBL5282872
- 882767-85-3
- AKOS002916882
- DTXSID50634475
- 4-chloro-6-(1,2,3,4-tetrahydroquinolin-1-yl)pyrimidin-5-amine
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- Inchi: InChI=1S/C13H13ClN4/c14-12-11(15)13(17-8-16-12)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7,15H2
- InChI Key: WGDAFVOCFAAQGO-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)CCCN2C3=NC=NC(=C3N)Cl
Computed Properties
- Exact Mass: 260.08300
- Monoisotopic Mass: 260.0828741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.357
- Boiling Point: 456.096°C at 760 mmHg
- Flash Point: 229.639°C
- Refractive Index: 1.67
- PSA: 55.04000
- LogP: 3.44270
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine Security Information
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143486-1g |
4-chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine |
882767-85-3 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM143486-1g |
4-chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine |
882767-85-3 | 95% | 1g |
$830 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617442-1g |
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine |
882767-85-3 | 98% | 1g |
¥7497.00 | 2024-04-27 |
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine
Comprehensive Overview of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine (CAS No. 882767-85-3)
The compound 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine (CAS No. 882767-85-3) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloropyrimidine core linked to a dihydroquinoline moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds widely studied for their role in modulating cellular signaling pathways.
In recent years, the demand for heterocyclic compounds like 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine has surged due to their versatility in drug discovery. The compound's pyrimidine-amine scaffold is a common motif in many FDA-approved drugs, particularly those targeting cancer and inflammatory diseases. This has led to increased searches for "pyrimidine-based kinase inhibitors" and "dihydroquinoline derivatives in drug design," reflecting the growing interest in this chemical space.
The synthesis of CAS No. 882767-85-3 typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Its chloro and amine functional groups offer excellent sites for further derivatization, a feature highly valued in medicinal chemistry. Recent publications have highlighted its potential in addressing drug-resistant infections, aligning with the global focus on antimicrobial resistance (AMR) solutions.
From a commercial perspective, 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine is classified as a building block for more complex molecules. Suppliers often list it under categories like "pharmaceutical intermediates" or "research chemicals," with purity grades ranging from 95% to 98%. Analytical data, including HPLC and NMR spectra, are crucial for quality verification, as researchers prioritize compound authenticity in their high-throughput screening workflows.
Environmental and safety profiles of CAS 882767-85-3 have been studied in accordance with REACH regulations. While not classified as hazardous under current standards, proper handling protocols are recommended due to its powdered form and potential sensitivity to moisture. Storage conditions typically suggest 2-8°C in airtight containers, a detail frequently searched by laboratory personnel managing chemical inventories.
Emerging applications for this compound include its use in proteomics research and as a fluorescence probe precursor. The quinoline-pyrimidine hybrid structure exhibits interesting photophysical properties that could benefit diagnostic imaging technologies. This aligns with current trends in theranostics, where compounds serve both therapeutic and diagnostic purposes.
Patent landscapes reveal that derivatives of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine have been claimed in multiple intellectual property filings, particularly in areas of autoimmune disorder treatments. The compound's ability to modulate JAK-STAT pathways has been specifically noted, connecting to popular research queries about "small molecule immunomodulators."
In analytical chemistry, methods for quantifying 882767-85-3 typically employ reverse-phase chromatography with UV detection at 254 nm. Method development papers often cite its moderate logP value (predicted around 2.5) as advantageous for bioavailability optimization studies. These technical specifications are crucial for researchers comparing ADME properties across compound libraries.
The global market for pyrimidine derivatives like 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine is projected to grow steadily, driven by pharmaceutical R&D investments. Regional analyses show particular demand growth in Asia-Pacific markets, where contract research organizations are expanding their custom synthesis capabilities for such specialized intermediates.
Future research directions may explore the compound's utility in combinatorial chemistry platforms and DNA-encoded library technologies. Its balanced molecular weight (approximately 260 g/mol) and hydrogen bond donor/acceptor count make it suitable for fragment-based drug discovery approaches, a hot topic in current drug development conferences.
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